LumiprobeNHS-Cy5

Description

Significance of Near-Infrared Fluorophores in Advanced Biological Sensing

Near-infrared (NIR) fluorophores, which absorb and emit light in the 700-1000 nm spectral region, offer significant advantages for biological imaging. This region is often referred to as the "biological window" because endogenous molecules like hemoglobin and water have their lowest absorption here. Consequently, NIR light can penetrate tissues more deeply with reduced scattering compared to visible light. nih.gov This characteristic is paramount for in vivo imaging studies, enabling researchers to visualize processes within living organisms with greater clarity and sensitivity.

Another critical advantage of the NIR spectrum is the minimization of autofluorescence from biological samples. nih.govresearchgate.net Tissues and cells naturally fluoresce when excited with ultraviolet or visible light, creating a background signal that can obscure the signal from the fluorescent probe. By shifting excitation and emission to the NIR range, this background interference is significantly reduced, leading to a much higher signal-to-noise ratio. nih.govalabiolab.ro This enhanced sensitivity is crucial for detecting low-abundance targets and for quantitative imaging applications. The development of NIR dyes, such as the cyanine (B1664457) family, has therefore been instrumental in advancing fields like fluorescence microscopy, small animal imaging, and fluorescence-guided surgery.

Structure

3D Structure of Parent

Properties

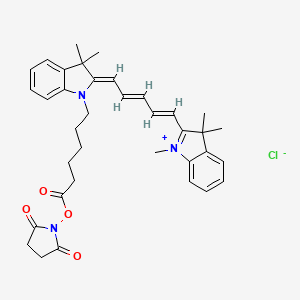

Molecular Formula |

C36H42ClN3O4 |

|---|---|

Molecular Weight |

616.2 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate chloride |

InChI |

InChI=1S/C36H42N3O4.ClH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

WYDRTLYIBJFWFL-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Bioconjugation Methodologies Employing Lumiprobenhs Cy5 and Its Analogs

Principles of Amine-Reactive Labeling with LumiprobeNHS-Cy5

This compound is classified as an amine-reactive dye due to its capacity to form a highly stable covalent bond with primary and secondary aliphatic amines. The reactivity is conferred by the N-hydroxysuccinimide ester functional group. This group readily undergoes a nucleophilic substitution reaction with the unprotonated form of an aliphatic amine, resulting in the formation of a robust amide bond. For this reaction to proceed efficiently, a slightly alkaline environment (pH 7.5-8.5) is typically required to ensure that the target amine groups are deprotonated and thus sufficiently nucleophilic. The reaction liberates N-hydroxysuccinimide as a water-soluble byproduct, which can be easily removed during the purification process.

Covalent Conjugation to Peptides and Proteins

The most common targets for this compound labeling on peptides and proteins are the primary ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus of the polypeptide chain. Given the general abundance of lysine residues in proteins, it is possible to introduce multiple Cy5 fluorophores onto a single protein molecule. The conjugation reaction is typically performed in a buffer that is devoid of extraneous primary amines, such as phosphate-buffered saline (PBS) at a pH of 7.4 or a sodium bicarbonate buffer at a pH of 8.3. The this compound reagent is usually first dissolved in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to ensure its solubility before it is introduced to the aqueous solution containing the protein.

Covalent Conjugation to Oligonucleotides and Nucleic Acids

Standard, unmodified oligonucleotides and nucleic acids lack the necessary primary amine groups for direct conjugation with this compound. Consequently, they must be chemically modified to incorporate a reactive amine moiety. This is most commonly achieved during solid-phase oligonucleotide synthesis by incorporating a nucleotide that has been modified with an amino linker, such as a C6 amino linker. This linker provides a primary amine, typically at the 5' or 3' terminus of the oligonucleotide, which can then react with the NHS ester of Cy5 in a buffered solution, similar to the conditions used for protein labeling. This approach facilitates the precise, site-specific labeling of the nucleic acid.

Derivatization of Small Molecules in Organic Media

This compound is also a valuable tool for the fluorescent labeling of small molecules that possess a primary or secondary amine group. When the target small molecule is not soluble in aqueous media, the labeling reaction can be effectively carried out in an organic solvent. Anhydrous organic solvents such as DMF or DMSO are frequently employed for this purpose. The addition of a non-nucleophilic organic base, for instance, triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often necessary to act as a proton scavenger and facilitate the reaction. Performing the reaction in the absence of water is critical to prevent the hydrolysis of the NHS ester, which would otherwise compete with the desired amine-labeling reaction and reduce the yield of the fluorescently-labeled product.

Optimization Strategies for this compound Conjugation Efficiency

The success of many fluorescence-based applications hinges on achieving an optimal degree of labeling (DOL), defined as the average number of dye molecules conjugated to each biomolecule. Excessive labeling can lead to undesirable effects such as fluorescence quenching and may compromise the biological function of the labeled molecule. Conversely, insufficient labeling can result in a poor signal-to-noise ratio. Therefore, careful optimization of the conjugation reaction is paramount.

Stoichiometric Considerations in Labeling Reactions

The molar ratio of this compound to the biomolecule is a critical determinant of the final DOL. A molar excess of the dye is typically used to ensure an efficient reaction. The ideal stoichiometric ratio varies depending on the specific biomolecule being labeled and the target DOL. For instance, in the case of antibody labeling, a 5 to 20-fold molar excess of the Cy5 NHS ester is a common starting point. However, the precise ratio required to obtain a desired DOL should be empirically determined for each unique protein or other biomolecule.

Table 1: Illustrative Stoichiometric Ratios for Protein Labeling This data is for illustrative purposes; optimal conditions must be determined experimentally.

| Target Protein | Molar Excess of NHS-Cy5 | Typical Degree of Labeling (DOL) |

| Bovine Serum Albumin (BSA) | 5-15 fold | 2-6 |

| Immunoglobulin G (IgG) | 10-20 fold | 4-8 |

| Streptavidin | 4-8 fold | 2-4 |

Influences of Reaction Environment and Buffer Systems

The reaction environment plays a pivotal role in the efficiency of the conjugation process.

pH: The pH of the reaction buffer is a crucial parameter. The reaction between NHS esters and primary amines proceeds most efficiently within a pH range of 7.5 to 8.5. At pH values below this range, the amine groups are more likely to be protonated, which reduces their nucleophilicity and slows the rate of reaction. Conversely, at pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which reduces the amount of active dye available for conjugation.

Buffer Choice: It is essential to select a buffer system that is free of primary amines, as these would compete with the target biomolecule for reaction with the dye. Suitable buffers include phosphate, bicarbonate/carbonate, and HEPES. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided.

Temperature and Time: Conjugation reactions are generally conducted at room temperature for a duration of 1 to 2 hours or, alternatively, at 4°C for an extended period, such as overnight. The lower temperature can be advantageous for minimizing the risk of protein denaturation, although a longer reaction time may be necessary to achieve the desired level of labeling.

Concentration: The concentration of the biomolecule can also affect the efficiency of the labeling reaction. Higher concentrations can help to drive the reaction forward, but it is important to ensure that the concentration does not lead to aggregation of the biomolecule.

Table 2: Common Buffer Systems for NHS-Ester Conjugation

| Buffer | pH Range | Comments |

| Phosphate-Buffered Saline (PBS) | 7.2-7.4 | Widely used, though the pH is slightly below the optimal range. |

| Sodium Bicarbonate | 8.0-9.0 | Frequently chosen for its higher pH, which promotes amine reactivity. |

| HEPES | 7.2-7.6 | Provides good buffering capacity within the optimal pH range for many applications. |

By meticulously controlling these reaction parameters, researchers can achieve highly efficient and reproducible labeling of a wide array of biomolecules with this compound, thereby enabling a broad spectrum of fluorescence-based experimental techniques.

Advanced Purification and Characterization of this compound Bioconjugates

The successful synthesis of a bioconjugate using this compound is critically dependent on robust purification and characterization methodologies. These steps are essential to remove unreacted dye and other impurities, and to ascertain the quality and consistency of the final labeled biomolecule.

Chromatographic and Filtration-Based Separation Techniques

Following the conjugation reaction between a biomolecule and this compound, the resulting mixture contains the desired bioconjugate, unconjugated biomolecules, and excess, unreacted or hydrolyzed dye. The removal of this free dye is paramount as its presence can lead to high background signals and inaccurate quantification. nih.gov Several techniques are employed to achieve this separation, primarily based on differences in size, charge, or hydrophobicity between the bioconjugate and the free dye.

Size Exclusion Chromatography (SEC) is a widely used method for separating molecules based on their size. nih.govedvotek.com The reaction mixture is passed through a column packed with a porous resin. edvotek.com Larger molecules, such as the bioconjugate, are excluded from the pores and thus travel through the column more quickly, eluting first. edvotek.com Smaller molecules, like the free Cy5 dye, enter the pores of the resin, taking a longer path and eluting later. edvotek.com This technique is effective for separating the significantly smaller free dye from the much larger protein or antibody conjugate. nih.govresearchgate.net Spin columns, a rapid form of gel filtration, are also commonly used for this purpose and have the advantage of not significantly diluting the protein sample. researchgate.net

Ion Exchange Chromatography (IEX) separates molecules based on their net charge. nih.gov Since the labeling process with this compound can alter the electrostatic properties of the biomolecule, IEX can sometimes be used to separate the labeled protein from the unlabeled protein. nih.gov However, its primary use in this context is often to remove the charged, free dye from the bioconjugate. researchgate.net The choice between anion or cation exchange chromatography depends on the isoelectric point (pI) of the bioconjugate and the charge of the free dye at the chosen pH.

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity. bocsci.com The conjugation of the hydrophobic Cy5 dye to a biomolecule increases the hydrophobicity of the resulting conjugate. HIC can exploit this difference to separate the bioconjugate from the unreacted biomolecule. researchgate.net A high-salt buffer is typically used to promote the binding of hydrophobic molecules to the column, and a decreasing salt gradient is then used for elution.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for both purification and analysis of bioconjugates. uzh.chglpbio.com It separates molecules based on their hydrophobicity, offering high resolution. cellmosaic.com RP-HPLC can effectively separate the labeled bioconjugate from both the free dye and the unlabeled biomolecule. researchgate.net

Dialysis and Tangential Flow Filtration (TFF) are filtration-based methods that separate molecules based on size through a semi-permeable membrane. jenabioscience.comnih.gov Dialysis involves placing the reaction mixture in a dialysis bag with a specific molecular weight cut-off (MWCO) and submerging it in a large volume of buffer. jenabioscience.com Smaller molecules like the free dye pass through the membrane into the buffer, while the larger bioconjugate is retained. jenabioscience.com TFF is a more rapid and scalable filtration method that can also be used for buffer exchange. thermofisher.com

Table 1: Comparison of Purification Techniques for this compound Bioconjugates

| Technique | Principle of Separation | Primary Application | Advantages | Limitations |

| Size Exclusion Chromatography (SEC) | Size and shape | Removal of free dye | Gentle, preserves protein structure | Potential for sample dilution |

| Ion Exchange Chromatography (IEX) | Net charge | Separation of labeled from unlabeled protein, removal of charged dye | High capacity, high resolution | Can be complex to optimize, may require buffer exchange |

| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separation of labeled from unlabeled protein | High resolution | May require high salt concentrations, which can affect protein stability |

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution purification and analysis | High resolution, fast | Can denature proteins, requires organic solvents |

| Dialysis/Tangential Flow Filtration | Size | Removal of free dye and buffer exchange | Simple, can handle large volumes | Slow (dialysis), potential for membrane fouling (TFF) |

Assessment of Labeling Degree and Conjugate Integrity

After purification, it is crucial to characterize the bioconjugate to determine the extent of labeling and to ensure that the conjugation process has not compromised the integrity of the biomolecule.

Degree of Labeling (DOL) , also referred to as the dye-to-protein ratio, is a critical parameter that defines the average number of dye molecules conjugated to each biomolecule. thermofisher.com The DOL is a significant factor as it can affect the performance of the conjugate in downstream applications. thermofisher.com Over-labeling can lead to fluorescence quenching and potentially alter the biological activity or solubility of the protein, while under-labeling can result in a weak signal. thermofisher.com

The DOL is typically determined using UV-Vis spectrophotometry by measuring the absorbance of the conjugate solution at two wavelengths: the maximum absorbance of the protein (usually 280 nm) and the maximum absorbance of the Cy5 dye (around 650 nm). assaygenie.com The concentration of the protein and the dye can be calculated using the Beer-Lambert law. A correction factor is necessary for the protein absorbance at 280 nm because the Cy5 dye also absorbs light at this wavelength. jenabioscience.com

The formula for calculating the DOL is as follows: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] jenabioscience.com

Where:

A_max is the absorbance of the conjugate at the maximum absorbance wavelength of Cy5 (e.g., 650 nm). assaygenie.com

A_280 is the absorbance of the conjugate at 280 nm. assaygenie.com

ε_protein is the molar extinction coefficient of the protein at 280 nm. assaygenie.com

ε_dye is the molar extinction coefficient of Cy5 at its maximum absorbance wavelength (e.g., 250,000 M⁻¹cm⁻¹ for Cy5). assaygenie.com

CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (typically around 0.05 for Cy5). assaygenie.com

Table 2: Example Data for DOL Calculation of a Cy5-labeled Antibody

| Parameter | Value | Unit |

| A_280 | 1.5 | |

| A_650 | 0.8 | |

| Antibody Molar Extinction Coefficient (ε_protein) | 210,000 | M⁻¹cm⁻¹ |

| Cy5 Molar Extinction Coefficient (ε_dye) | 250,000 | M⁻¹cm⁻¹ |

| Correction Factor (CF) | 0.05 | |

| Calculated DOL | ~3.9 |

Conjugate Integrity is assessed to ensure that the bioconjugate has maintained its structural and functional integrity after the labeling and purification processes. Several analytical techniques can be employed for this purpose:

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight. jenabioscience.com By comparing the electrophoretic mobility of the labeled protein to the unlabeled protein, one can confirm successful conjugation and assess for any degradation or aggregation. bocsci.comjenabioscience.com The presence of a band corresponding to the free dye at a very low molecular weight can indicate incomplete purification. jenabioscience.com

Mass Spectrometry (MS): High-resolution mass spectrometry techniques, such as electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS), can provide a precise molecular weight of the bioconjugate. researchgate.netcellmosaic.com This allows for the confirmation of the number of dye molecules attached and can reveal any modifications or degradation of the biomolecule.

Size Exclusion Chromatography - Multi-Angle Light Scattering (SEC-MALS): This powerful technique combines SEC with MALS detection to accurately determine the molar mass and size distribution of the bioconjugate in solution. bocsci.com It is particularly useful for detecting and quantifying aggregates that may have formed during the conjugation or purification process. bocsci.com

Capillary Electrophoresis (CE): Techniques like Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) and Capillary Isoelectric Focusing (cIEF) can provide high-resolution separation and analysis of bioconjugates. bocsci.com CE-SDS separates based on size, similar to SDS-PAGE but with higher resolution, while cIEF separates based on the isoelectric point, which can be altered by the conjugation of the charged dye. bocsci.com

The choice of characterization methods will depend on the specific biomolecule, the intended application of the conjugate, and the level of analytical detail required.

Advanced Research Applications of Lumiprobenhs Cy5 in Cellular and Molecular Systems

Quantitative Fluorescence Microscopy and High-Resolution Imaging Modalities

The exceptional photophysical properties of Cy5, including a high extinction coefficient and good quantum yield, make it a fluorophore of choice for demanding fluorescence microscopy applications. rsc.org LumiprobeNHS-Cy5, by enabling the stable conjugation of this fluorophore to proteins and other amine-containing molecules, facilitates high-resolution visualization and quantification of biomolecules within cells. nih.govjenabioscience.com

Subcellular Localization and Biomolecular Interaction Mapping

Determining the precise location of proteins within a cell is fundamental to understanding their function. This compound is extensively used to label purified proteins or antibodies for subsequent introduction into cells or for immunofluorescence staining of fixed cells, allowing for the detailed mapping of their subcellular distribution. nih.govnih.gov For instance, researchers have successfully used Cy5-labeled antibodies to visualize the localization of specific proteins within various cellular compartments, providing insights into their roles in cellular processes. acs.org

Furthermore, the ability to label different proteins with distinct fluorophores, such as Cy3 and Cy5, enables co-localization studies to map biomolecular interactions. acs.org By observing the spatial overlap of signals from two differently labeled proteins, researchers can infer potential interactions and the formation of protein complexes within the cellular environment. Quantitative analysis of co-localization, often expressed as Pearson's or Manders' coefficients, provides a statistical measure of the degree of interaction. researchgate.net

A study on tumor-derived extracellular vesicles (TEVs) utilized Cy5-labeled aptamers to confirm the co-expression and co-localization of CD63 and EpCAM on the vesicle surface, demonstrating the utility of Cy5 in mapping surface protein architecture. acs.org

Real-Time Dynamic Imaging of Cellular Processes

The study of cellular processes requires the ability to visualize molecular events as they unfold in living cells. qub.ac.uknih.govresearchgate.netrsc.org this compound facilitates live-cell imaging by enabling the labeling of specific proteins or molecules of interest, which can then be tracked over time. nih.govdigitellinc.com This has been particularly valuable in studying dynamic processes such as receptor-mediated endocytosis and internalization. nih.govresearchgate.netbiorxiv.orgnih.govbiorxiv.org

In one study, the internalization of anti-transferrin receptor antibodies dual-labeled with BODIPY FL and a FIP-Cy5 probe was tracked using flow cytometry, providing quantitative data on the dynamics of receptor internalization on a single-cell level. nih.govbiorxiv.org Another study utilized a self-quenched Cy5-labeled peptide to noninvasively image receptor-mediated internalization in real-time, where the fluorescence signal increased upon cleavage of a disulfide bond within the intracellular environment. researchgate.net These approaches provide critical insights into the kinetics and mechanisms of molecular trafficking within cells.

High-Content Imaging for Phenotypic Screening and Analysis

High-content imaging (HCI) combines automated fluorescence microscopy with sophisticated image analysis to extract quantitative, multiparametric data from cells. nih.govazolifesciences.comcorelifeanalytics.comnih.govyoutube.com This technology is a cornerstone of phenotypic screening, an approach in drug discovery that identifies compounds that induce a desired change in cellular phenotype. frontiersin.orgresearchgate.net this compound is instrumental in HCI, where it is used to label antibodies or other probes to visualize and quantify a wide range of cellular features. azolifesciences.com

In a typical high-content screen, cells are treated with a library of compounds and then stained with a panel of fluorescent probes, including Cy5-conjugates, to label various subcellular compartments and proteins. azolifesciences.comcorelifeanalytics.com Automated imaging and analysis can then measure changes in protein expression, localization, cell morphology, and other phenotypic parameters. nih.gov This powerful approach allows for the unbiased discovery of bioactive compounds and the elucidation of their mechanisms of action. corelifeanalytics.com

| Cellular Feature | Probing Strategy with this compound | Phenotypic Readout |

| Protein Expression Level | Immunofluorescence with a Cy5-labeled primary or secondary antibody. | Mean fluorescence intensity per cell. |

| Protein Translocation | Staining with a Cy5-labeled antibody against the protein of interest and a nuclear counterstain. | Ratio of nuclear to cytoplasmic fluorescence intensity. synentec.com |

| Cytoskeletal Integrity | Staining with a Cy5-labeled phalloidin (B8060827) to visualize actin filaments. | Changes in cell shape, area, and cytoskeletal texture. |

| Organelle Morphology | Immunofluorescence with a Cy5-labeled antibody against an organelle-specific marker. | Alterations in organelle size, shape, and number. |

Förster Resonance Energy Transfer (FRET) Applications with Cyanine5 Fluorophores

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring molecular proximity on the nanometer scale, making it ideal for studying biomolecular interactions. lambertinstruments.com In FRET, a donor fluorophore in an excited state can non-radiatively transfer energy to an acceptor fluorophore if they are in close proximity (typically 1-10 nm). hhu.de The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores.

Cy5 is an excellent acceptor for the donor fluorophore Cy3, and this pair is widely used in FRET-based assays. qub.ac.uklambertinstruments.comacs.orgnih.gov this compound can be used to label one interacting partner, while a compatible donor dye, such as Cy3-NHS ester, is used to label the other. The occurrence of FRET, detected as an increase in acceptor (Cy5) emission upon donor (Cy3) excitation, provides direct evidence of a molecular interaction. qub.ac.ukacs.org

A study on a DNA nanoplatform utilized the Cy3-Cy5 FRET pair to sense nucleic acids. The addition of a complementary DNA strand brought donor (Cy3) and acceptor (Cy5) micelles into close proximity, resulting in a FRET signal that could be used for quantification. qub.ac.ukacs.org

| FRET Donor | FRET Acceptor | Förster Radius (R₀) | Typical Application |

| Cy3 | Cy5 | ~5.0 - 6.0 nm | Protein-protein interactions, nucleic acid hybridization, conformational changes. qub.ac.ukacs.orgnih.gov |

| Rhodamine Green | Cy5 | ~5.2 nm | Studying molecular systems with high FRET efficiency. hhu.de |

Flow Cytometry for Multiparametric Cellular Analysis

Flow cytometry is a high-throughput technique that allows for the rapid analysis of single cells in a heterogeneous population. tcd.ienih.govbeckman.com By labeling cells with fluorescent probes, it is possible to quantify the expression of multiple proteins and other cellular markers simultaneously. tcd.iefrontiersin.orgnih.gov this compound plays a crucial role in multiparametric flow cytometry by enabling the conjugation of the bright, far-red Cy5 fluorophore to antibodies. jenabioscience.comyoutube.com

Immunophenotyping and Surface Marker Expression Profiling

Immunophenotyping is the process of identifying and quantifying different cell populations in a sample based on the expression of specific cell surface markers, known as cluster of differentiation (CD) antigens. tcd.iefrontiersin.org This is a cornerstone of immunology research and clinical diagnostics. Cy5-conjugated antibodies are routinely used in multicolor flow cytometry panels for detailed immunophenotyping. tcd.ienih.gov

The use of Cy5 is advantageous in multicolor flow cytometry because its emission in the far-red spectrum minimizes spectral overlap with many other commonly used fluorophores, such as FITC and PE, which emit at shorter wavelengths. tcd.ie This allows for the simultaneous detection of multiple markers with less need for complex spectral compensation. nih.gov

Researchers have developed extensive multicolor panels, often including Cy5 and its tandem conjugates, to perform comprehensive immunophenotyping of various immune cell subsets, such as T cells, B cells, and NK cells, from complex biological samples like peripheral blood or tissue digests. tcd.ienih.gov This enables the detailed characterization of the immune system in health and disease.

| Cell Surface Marker | Cell Type(s) | Role in Immunophenotyping |

| CD3 | T lymphocytes | General T cell marker. |

| CD4 | Helper T cells, Monocytes, Macrophages | Identifies helper T cell subset. |

| CD8 | Cytotoxic T cells | Identifies cytotoxic T cell subset. |

| CD19 | B lymphocytes | General B cell marker. |

| CD56 | Natural Killer (NK) cells | Marker for NK cells. |

Intracellular Staining Protocols Utilizing Cyanine5 Conjugates

The detection of intracellular antigens by flow cytometry is a critical technique for dissecting cellular functions and phenotypes. frontiersin.org The use of antibodies conjugated to bright and photostable fluorophores like Cyanine5 is central to this application. A typical intracellular staining protocol involves several key steps: cell fixation, permeabilization, and incubation with the fluorescently labeled antibody.

Fixation is the initial step, where cells are treated with a cross-linking agent, commonly formaldehyde (B43269) or paraformaldehyde, to preserve their morphology and immobilize intracellular antigens. bio-rad-antibodies.comkumc.edu This process is crucial as it prevents the degradation of cellular components and ensures that the target antigens remain in their native location within the cell.

Permeabilization follows fixation and involves the use of detergents, such as saponin (B1150181) or Tween 20, or alcohols to create pores in the cell membrane. bio-rad-antibodies.comkumc.edu This allows the Cyanine5-conjugated antibodies to access the intracellular environment and bind to their specific targets. The choice of permeabilization agent can be critical and may need to be optimized depending on the location of the target antigen (e.g., cytoplasmic vs. nuclear) and the specific antibody clone used. bio-rad-antibodies.comthermofisher.com

Once permeabilized, the cells are incubated with the Cyanine5-conjugated antibody. The NHS ester chemistry of this compound is employed to pre-label the primary antibody of interest. This labeled antibody can then be used to specifically target and visualize intracellular proteins. The intense fluorescence of Cyanine5 in the far-red region of the spectrum minimizes interference from cellular autofluorescence, leading to a high signal-to-noise ratio and sensitive detection. medchemexpress.com

A generalized protocol for intracellular staining using a Cyanine5-conjugated antibody is outlined below:

| Step | Procedure | Purpose |

| 1. Cell Preparation | Harvest and wash cells in a suitable buffer (e.g., PBS with 2% FBS). | To prepare a single-cell suspension for staining. |

| 2. Surface Staining (Optional) | If required, perform staining for cell surface markers with other fluorescently labeled antibodies. | To correlate intracellular protein expression with cell surface phenotype. protocols.io |

| 3. Fixation | Resuspend cells in a fixation buffer (e.g., 4% paraformaldehyde in PBS) and incubate. | To preserve cell morphology and antigen integrity. kumc.edu |

| 4. Permeabilization | Wash and resuspend cells in a permeabilization buffer (e.g., PBS with 0.1% saponin). | To allow antibody access to intracellular targets. kumc.edu |

| 5. Intracellular Staining | Incubate cells with the Cyanine5-conjugated antibody in the permeabilization buffer. | To specifically label the intracellular antigen of interest. |

| 6. Washing | Wash the cells to remove unbound antibody. | To reduce background fluorescence and improve signal-to-noise ratio. |

| 7. Analysis | Resuspend cells in a suitable buffer for analysis by flow cytometry. | To quantify the fluorescence intensity and determine the expression of the target antigen. |

Cellular Viability and Proliferation Assessment via Cyanine5 Labeling

Assessing cellular health and proliferative capacity is fundamental in many biological studies. Cyanine5 labeling, through the use of this compound, can be adapted for both viability and proliferation assays.

Cellular Viability: While not a direct viability dye, this compound can be used to label proteins or antibodies that serve as markers for cell viability or apoptosis. For instance, an antibody against an intracellular protein that is only exposed in non-viable cells can be conjugated with Cyanine5. When used in conjunction with a membrane-impermeable DNA dye, this approach can distinguish between live, apoptotic, and necrotic cells.

Cell Proliferation: A common method to track cell proliferation is through dye dilution assays. researchgate.net In this technique, cells are loaded with a fluorescent dye that is subsequently distributed equally between daughter cells upon cell division. This results in a halving of the fluorescence intensity with each generation. This compound can be used to label intracellular proteins, and the subsequent dilution of the Cyanine5 fluorescence can be monitored by flow cytometry to track cell division. bio-rad-antibodies.com The number of divisions a cell has undergone can be determined by analyzing the histogram of fluorescence intensity.

The following table illustrates hypothetical data from a cell proliferation assay using a Cyanine5-labeled protein:

| Generation | Mean Fluorescence Intensity (Arbitrary Units) |

| 0 | 1000 |

| 1 | 500 |

| 2 | 250 |

| 3 | 125 |

| 4 | 62.5 |

Advanced Data Acquisition and Gating Strategies in Flow Cytometry

The use of Cyanine5 conjugates in multicolor flow cytometry experiments necessitates careful consideration of data acquisition and analysis strategies to ensure accurate results.

Data Acquisition and Compensation: Cyanine5 has an emission spectrum that can overlap with other commonly used fluorophores, such as those emitting in the red and far-red regions of the spectrum. bio-rad-antibodies.com This spectral overlap can lead to "spillover," where the fluorescence from one dye is detected in the detector intended for another. expertcytometry.com To correct for this, a process called compensation is employed. bio-rad-antibodies.com Compensation is a mathematical correction that subtracts the contribution of a fluorophore's signal from other detectors. expertcytometry.com Proper compensation is critical for accurate data interpretation and requires the use of single-stained compensation controls for each fluorophore in the panel, including the Cyanine5 conjugate. miltenyibiotec.com

Gating Strategies: Gating is the process of selecting a specific population of cells from a heterogeneous sample for further analysis. ptglab.com In experiments using Cyanine5-labeled reagents, a sequential gating strategy is often employed. bio-rad-antibodies.com

A typical gating strategy might involve the following steps:

Forward Scatter (FSC) vs. Side Scatter (SSC): An initial gate is drawn to exclude debris and select the cell population of interest based on their size (FSC) and granularity (SSC). bio-rad-antibodies.com

Singlet Gating: Subsequent gates are used to exclude cell doublets or aggregates, which can give false positive signals. This is often achieved by plotting FSC-Area versus FSC-Height. ptglab.com

Viability Gating: A viability dye is often included to exclude dead cells, which can non-specifically bind antibodies and contribute to background fluorescence.

Phenotypic Gating: Gates are then set on populations expressing specific cell surface markers to identify the cell subset of interest.

Cyanine5 Positive Gate: Finally, a gate is set on the Cyanine5 channel to identify and quantify the cells that have been stained for the intracellular target. An example of this can be seen in the gating of CD45-PerCP-Cy5.5-positive leukocytes. researchgate.net

The use of Fluorescence Minus One (FMO) controls is highly recommended to accurately set the gate for the Cyanine5 positive population. An FMO control contains all the fluorophores in the panel except for the one being measured (in this case, Cyanine5), allowing for the precise determination of the boundary between negative and positive populations.

Development and Validation of In Vitro Fluorescent Assays

The versatility of this compound extends to the development of a wide array of in vitro fluorescent assays, from cell-based functional studies to non-cellular biochemical investigations.

Cell-Based Assays for Functional and Pathway Investigations

Labeling specific proteins with this compound enables the investigation of their function and the pathways they are involved in within a cellular context.

Receptor-Ligand Binding Assays: A common application is the labeling of a ligand with Cyanine5 to study its interaction with a cell surface receptor. The binding of the fluorescently labeled ligand to cells can be quantified using flow cytometry or fluorescence microscopy. This approach can be used to determine binding affinity (Kd), receptor density, and to screen for compounds that inhibit or enhance the ligand-receptor interaction. For example, Cy5.5-labeled peptides have been used to quantify molecular specificity in vivo through dynamic fluorescence imaging. nih.gov

Cellular Pathway Analysis: By labeling a key protein in a signaling pathway, its localization, trafficking, and interaction with other proteins can be monitored in response to various stimuli. For instance, a Cy5-labeled antibody against a phosphorylated protein can be used in intracellular flow cytometry to quantify the activation of a specific signaling cascade in different cell populations.

Non-Cellular Biochemical Assays for Molecular Mechanism Elucidation

In addition to cell-based assays, this compound is a valuable tool for a variety of non-cellular biochemical assays designed to elucidate molecular mechanisms.

Enzyme Activity Assays: A substrate for a specific enzyme can be labeled with Cyanine5 in such a way that its fluorescence is quenched. Upon enzymatic cleavage of the substrate, the Cyanine5 fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity. nih.gov This principle can be used to screen for enzyme inhibitors or to study enzyme kinetics.

Protein-Protein Interaction Studies: this compound can be used to label a purified protein to study its interaction with another protein in vitro. Techniques such as Fluorescence Resonance Energy Transfer (FRET) can be employed, where Cyanine5 acts as an acceptor fluorophore. If the two interacting proteins, labeled with a donor and an acceptor fluorophore respectively, come into close proximity, energy transfer occurs, leading to a measurable change in the fluorescence emission spectrum.

A general protocol for labeling a protein with this compound for biochemical assays is as follows:

| Step | Procedure | Key Considerations |

| 1. Protein Preparation | Purify the protein of interest and ensure it is in an amine-free buffer (e.g., PBS) at an appropriate pH (typically 8.3-8.5). jenabioscience.com | Buffers containing primary amines like Tris will compete with the protein for labeling. assaygenie.com |

| 2. Dye Preparation | Dissolve this compound in an anhydrous organic solvent like DMSO or DMF. assaygenie.com | The dye solution should be prepared fresh. |

| 3. Labeling Reaction | Add the dissolved dye to the protein solution and incubate at room temperature, protected from light. jenabioscience.com | The molar ratio of dye to protein needs to be optimized to achieve the desired degree of labeling. aatbio.com |

| 4. Purification | Remove the unreacted dye from the labeled protein using size-exclusion chromatography or dialysis. assaygenie.com | This step is crucial to remove background fluorescence from free dye. |

| 5. Characterization | Determine the concentration of the labeled protein and the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~650 nm (for Cy5). assaygenie.com | This ensures the quality and consistency of the labeled reagent. |

Strategies for Assay Miniaturization and High-Throughput Screening

The demand for screening large compound libraries in drug discovery has driven the need for miniaturized and high-throughput screening (HTS) assays. bmglabtech.com The favorable spectral properties of Cyanine5 make it well-suited for such applications.

Assay Miniaturization: Miniaturizing assays, typically in 384- or 1536-well microplate formats, reduces reagent consumption and cost. researchgate.net The high extinction coefficient and quantum yield of Cyanine5 allow for sensitive detection even in small assay volumes. Fluorescence-based assays using Cyanine5 can be read on microplate readers equipped with appropriate excitation and emission filters.

High-Throughput Screening (HTS): In HTS, thousands of compounds are rapidly tested for their effect on a biological target. bmglabtech.com Fluorescence intensity, fluorescence polarization, and FRET are common readout methods in HTS. The brightness and photostability of Cyanine5 are advantageous in HTS, as they allow for robust and reproducible measurements. For example, a competitive binding assay can be developed where a Cy5-labeled ligand and a test compound compete for binding to a target protein. A decrease in the fluorescence signal indicates that the test compound is a potential inhibitor. The use of Cy5 in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay has been demonstrated for HTS. researchgate.net

Comparative Analysis of Lumiprobenhs Cy5 with Other Contemporary Fluorophores

Spectroscopic and Photophysical Properties in Comparative Context

The utility of a fluorophore is fundamentally determined by its spectroscopic and photophysical characteristics. Key parameters include its absorption and emission maxima, extinction coefficient (a measure of light absorption), quantum yield (the efficiency of fluorescence emission), and photostability.

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. atto-tec.com Lumiprobe offers a Cyanine5 NHS ester, an analogue of Cy5®, with a molar extinction coefficient of 250,000 L·mol⁻¹·cm⁻¹ and a fluorescence quantum yield of 0.2. windows.netjinpanbio.com

In comparison, Alexa Fluor 647, a sulfonated carbocyanine molecule, is recognized for its high brightness. researchgate.net While its extinction coefficient is similar to Cy5, protein conjugates of Alexa Fluor 647 are often significantly more fluorescent than those of Cy5, especially at high degrees of labeling. nih.govthermofisher.com This is attributed to reduced self-quenching upon conjugation. nih.gov The quantum yield of Alexa Fluor 647 has been reported to be 0.33. thermofisher.com

DyLight 649, another comparable fluorophore, has been largely succeeded by DyLight 650. fluorofinder.com Lumiprobe's Cyanine5 NHS ester is suggested as a replacement for DyLight 649. windows.netlumiprobe.com

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| LumiprobeNHS-Cy5 | 646 | 662 | 250,000 | 0.2 |

| Alexa Fluor 647 | ~650 | ~665-668 | ~239,000-250,000 | 0.33 |

| DyLight 649 | 652 | 672 | N/A | N/A |

Note: Data for DyLight 649 is limited as the product has been discontinued. Spectroscopic properties can vary slightly depending on the solvent and conjugation state.

Photostability, the resistance of a fluorophore to photodegradation upon exposure to excitation light, is a critical factor for imaging applications. Cyanine (B1664457) dyes, including Cy5, are known to be susceptible to photobleaching. researchgate.net However, structural modifications can enhance their photostability. For instance, the introduction of sulfonates has been shown to improve the photostability of Cy5 analogues. researchgate.net

Alexa Fluor dyes are generally recognized for their superior photostability compared to their Cy dye counterparts. nih.govaxispharm.com Studies have demonstrated that Alexa Fluor 647 is considerably more photostable than Cy5. researchgate.net In one comparison, after continuous illumination, cells stained with Alexa Fluor 647 conjugates retained a higher percentage of their initial fluorescence compared to those stained with Cy5 conjugates. researchgate.net The photostability of many dyes is also enhanced in low oxygen environments or in the presence of primary thiols. nih.gov

Structural Variants of Cyanine5 and Their Impact on Application Performance

The chemical structure of a fluorophore dictates its physical and chemical properties, which in turn influences its performance in various applications.

Cyanine5 NHS esters are available in both sulfonated (sulfo-Cy5) and non-sulfonated forms. The primary distinction lies in their water solubility. lumiprobe.com

Non-sulfonated Cyanine5 NHS esters , such as the standard this compound, have low aqueous solubility and require dissolution in an organic co-solvent like DMF or DMSO before being added to an aqueous solution of the target molecule for labeling. windows.netacebiolab.comnanopaprika.eu

Sulfonated Cyanine5 NHS esters contain additional sulfo-groups, which significantly increase their water solubility. lumiprobe.comantibodies.com This allows for labeling reactions to be performed in purely aqueous conditions, which is particularly advantageous for proteins that are sensitive to organic solvents or have low solubility. windows.netantibodies.com The charged sulfonate groups also reduce the tendency of the dye molecules to aggregate, which can otherwise lead to fluorescence quenching. lumiprobe.com

Despite these differences in solubility and handling, the spectral properties of sulfonated and non-sulfonated cyanines are nearly identical. lumiprobe.comnanopaprika.euresearchgate.net

Alexa Fluor 647 is a sulfonated cyanine-based dye. axispharm.com This sulfonation contributes to its high water solubility and reduced aggregation, leading to brighter and more stable conjugates compared to non-sulfonated Cy5. nih.govthermofisher.com The absorption spectra of Cy5 conjugates often show a shoulder peak around 600 nm, which is more prominent than in the free dye and is associated with non-fluorescent aggregates. nih.govthermofisher.com Alexa Fluor 647 conjugates exhibit this spectral anomaly to a much lesser extent. nih.govthermofisher.com

DyLight 649 is also a cyanine-based dye. While specific structural details are less commonly published, it is spectrally similar to Cy5 and Alexa Fluor 647. fluorofinder.comdianova.com Lumiprobe suggests their sulfo-Cyanine5 NHS ester can be used as a replacement for DyLight 649. antibodies.comlumiprobe.com

A significant consideration in nucleic acid labeling with cyanine dyes is the phenomenon of sequence-dependent fluorescence. The fluorescence intensity of Cy5, when conjugated to the end of an oligonucleotide, is strongly influenced by the adjacent nucleobase sequence. acs.orgacs.orgnih.govnih.gov

Research has shown that purine-rich sequences generally result in higher fluorescence intensity, while pyrimidine-rich sequences, particularly those containing cytosine, tend to quench the fluorescence. nih.gov This effect is observed for both single-stranded and double-stranded DNA, with the sequence dependence being even stronger in the latter. acs.orgnih.gov For single-stranded DNA 5-mers, the fluorescence intensity of Cy5 can vary by a factor of about three depending on the sequence. nih.gov In double-stranded DNA, the intensity of Cy5 can drop by almost 70% from the brightest to the dimmest sequences. acs.org

This sequence-dependent fluorescence can introduce bias in quantitative applications such as microarrays and qPCR. Comparative studies have shown that while DyLight dyes also exhibit sequence-dependent fluorescence, the magnitude of this effect can be less pronounced. For instance, the intensity of DyLight DY647 was found to fall by approximately 40% across all possible DNA 5-mers, compared to a ~65% drop for Cy5, suggesting that DyLight dyes may be less likely to introduce sequence-dependent bias. plos.org

Methodological Advantages and Limitations of this compound in Specific Research Paradigms

Lumiprobe NHS-Cy5, an amine-reactive succinimidyl ester of Cyanine5, is a widely utilized fluorophore in life sciences. Its utility is defined by its specific photophysical properties, which confer distinct advantages and limitations across various research applications. Operating in the far-red portion of the spectrum, it is particularly valuable for applications where minimizing background autofluorescence from cells and tissues is critical. lumiprobe.com

Methodological Advantages:

A primary advantage of Lumiprobe NHS-Cy5 is its emission maximum in the red region (~663-670 nm), which aligns well with the high sensitivity range of many common CCD detectors. lumiprobe.com This spectral characteristic is beneficial for reducing interference from the natural fluorescence of biological samples, which is typically more pronounced in the green and yellow regions of the spectrum. Consequently, this leads to an improved signal-to-noise ratio. The high molar extinction coefficient of the Cy5 dye contributes to its brightness, allowing for the detection of even small quantities of labeled molecules. lumiprobe.com

In the context of intracellular studies, Cy5 has demonstrated relative insensitivity to environmental factors. For instance, its fluorescence intensity is generally stable across a wide pH range of 3 to 10. nih.gov Furthermore, it exhibits only a minor enhancement (around 7%) of fluorescence in the intracellular environment, suggesting that its signal is reasonably stable and quantifiable within living cells compared to more environmentally sensitive dyes like fluorescein. nih.govresearchgate.net

Methodological Limitations:

Despite its advantages, Lumiprobe NHS-Cy5 has several limitations. The non-sulfonated nature of this specific NHS-ester form results in strong hydrophobicity and poor water solubility. researchgate.netfishersci.com This necessitates the use of organic co-solvents like DMSO or DMF for labeling reactions in aqueous buffers, which can be detrimental to sensitive proteins. lumiprobe.comacebiolab.com This hydrophobicity can also lead to non-specific binding, particularly to lipid-rich structures such as membranes and organelles, potentially causing unwanted background signals in imaging applications. researchgate.net

Photostability is another concern. While generally stable, under intense laser illumination common in techniques like confocal microscopy, Cy5 can be susceptible to photobleaching. rsc.org Furthermore, Cy5 is known to undergo "blue-conversion," a process where the photobleached dye can form new species that fluoresce at shorter wavelengths (e.g., in the red or orange channels), creating potential artifacts in multicolor imaging experiments. rsc.org The fluorescence quantum yield of non-sulfonated cyanine dyes in aqueous media can also be relatively low, although this can be influenced by the local environment and the biomolecule to which it is conjugated. ulab360.comresearchgate.net

Application-Specific Considerations:

Immunofluorescence (IF) and Flow Cytometry: In these applications, the far-red emission of Lumiprobe NHS-Cy5 is a significant advantage, reducing spectral overlap with common cellular autofluorescence. lumiprobe.com It is compatible with the 633 nm or 640 nm laser lines found on most flow cytometers and confocal microscopes. pubcompare.ai However, its hydrophobicity can be a limitation, potentially leading to non-specific antibody binding and increased background if blocking and washing steps are not rigorously optimized. researchgate.net For labeling sensitive proteins or when organic solvents are undesirable, the water-soluble alternative, sulfo-Cyanine5 NHS ester, is recommended. lumiprobe.comacebiolab.com

Förster Resonance Energy Transfer (FRET): Cy5 is a very common FRET acceptor, frequently paired with the donor fluorophore Cy3. nih.gov Its high absorption coefficient and significant spectral overlap with the emission of donors like Cy3 make it an efficient energy acceptor. aatbio.comresearchgate.net A key advantage in FRET is the ability to monitor conformational changes in proteins or nucleic acids. nih.gov However, the efficiency of FRET is highly dependent on the distance and orientation between the donor and acceptor, which can be a methodological constraint. nih.gov The environmental sensitivity of Cy5, although modest, can influence its fluorescence properties and must be considered when interpreting quantitative FRET data. nih.gov

The following table provides a comparative overview of the photophysical properties of Lumiprobe NHS-Cy5 and other common far-red fluorophores.

| Feature | Lumiprobe NHS-Cy5 | Alexa Fluor 647 | DyLight 649 |

| Excitation Max (nm) | ~646 | ~650 | ~653 |

| Emission Max (nm) | ~662 | ~668 | ~672 |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~270,000 | ~250,000 |

| Quantum Yield | ~0.2 | ~0.33 | ~0.3 |

| Water Solubility | Low (non-sulfonated) | High (sulfonated) | High (sulfonated) |

| Key Advantage | Cost-effective, high extinction coefficient | High photostability, pH insensitive (5-10) | Bright, photostable |

| Key Limitation | Hydrophobic, requires co-solvent, potential for non-specific binding lumiprobe.comresearchgate.net | More expensive | Potential for non-specific binding |

Emerging Research Directions and Methodological Innovations with Cyanine5 Based Probes

Integration of Cyanine5 in Multi-Modal Imaging Systems

The combination of multiple imaging techniques, known as multi-modal imaging, offers a more comprehensive understanding of biological processes by leveraging the strengths of different modalities. nih.gov Cyanine5 derivatives are increasingly being integrated into hybrid imaging agents that combine the high sensitivity of nuclear imaging (PET and SPECT) with the high-resolution anatomical detail of Magnetic Resonance Imaging (MRI) or the real-time capabilities of optical imaging. nih.govnih.govresearchgate.net

These multi-modal probes are typically constructed by conjugating a Cy5 derivative to a molecule that also contains a chelator for a radionuclide (for PET/SPECT) or a paramagnetic metal ion (for MRI). For instance, researchers have developed hybrid probes where a Cy5.5 dye and a DOTA chelator (for binding radionuclides like 64Cu) are attached to nanoparticles or targeting ligands. This allows for the simultaneous acquisition of fluorescent and nuclear imaging data, providing complementary information. nih.gov Such agents enable researchers to pinpoint disease locations with PET and then use the fluorescent signal for intraoperative guidance. nih.gov

In some innovative designs, the cyanine (B1664457) dye itself serves as the structural linker, connecting the radionuclide chelator to a biological targeting unit, creating a compact and functional hybrid probe. nih.gov The development of these agents is crucial for advancing preclinical research and holds potential for clinical applications by providing a more complete picture of disease states. nih.gov

| Primary Modalities | Cyanine Derivative | Additional Component | Application Focus |

|---|---|---|---|

| PET/Optical | Sulfo-Cy5 | Tetrazine-TCO, 68Ga | Pretargeted in vivo tumor imaging |

| SPECT/MRI | Cy5.5 | Radiolabeled SPIOs | Tumor imaging and therapy |

| PET/MRI/Optical | Cy5.5 | Iron Oxide Nanoparticles, 64Cu | Trimodal tumor targeting |

Design and Implementation of Activatable and Environment-Sensitive Cyanine5 Probes

Standard fluorescent probes like LumiprobeNHS-Cy5 are "always on," which can lead to background signal from unbound probes. To overcome this, researchers are designing "smart" probes that are activatable or sensitive to their local environment. These probes change their fluorescent properties in response to specific biological cues. core.ac.uknih.gov

Activatable Probes: These "turn-on" probes are designed to be non-fluorescent or weakly fluorescent until they interact with a specific target molecule or enzyme. A common design strategy involves modifying the Cy5 core in a way that disrupts its intramolecular charge transfer (ICT) mechanism, quenching its fluorescence. researchgate.net When the probe encounters its target—such as a specific enzyme or a reactive oxygen species like hydrogen peroxide—a chemical reaction cleaves the quenching moiety, restoring the ICT pathway and "turning on" the fluorescence. researchgate.net This approach significantly enhances signal-to-noise ratios, enabling the detection of specific molecular events with high contrast.

Environment-Sensitive (Solvatochromic) Probes: These probes are engineered to change their fluorescence intensity or emission wavelength in response to changes in the local microenvironment, such as polarity, viscosity, or molecular ordering. core.ac.uknih.govresearchgate.net Solvatochromic Cy5 derivatives can be used to report on changes in cell membrane properties, protein binding events, or nucleic acid interactions. core.ac.ukresearchgate.net For example, a probe's fluorescence might increase upon binding to the hydrophobic pocket of a protein, as the exclusion of water molecules alters the local polarity. core.ac.uk This sensitivity allows for real-time monitoring of dynamic biological processes and interactions without the need for a specific recognition-and-cleavage event. nih.gov

Development of Novel Conjugation Strategies Beyond Amine Reactivity for Cyanine5 Derivatives

While the N-hydroxysuccinimide (NHS) ester of this compound is highly effective for labeling primary amines on proteins and peptides, the demand for more specific and versatile labeling techniques has driven the development of novel conjugation strategies. lumiprobe.com

Bioorthogonal Click Chemistry: One of the most powerful advancements is the adaptation of Cy5 for click chemistry. interchim.fr Cy5 derivatives are synthesized with azide (B81097) or alkyne functional groups. medchemexpress.com These can then be specifically and efficiently conjugated to biomolecules containing the complementary group (an alkyne or azide, respectively) via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reaction. medchemexpress.comrsc.org This bioorthogonal approach allows for labeling in complex biological mixtures, even in live cells, without cross-reactivity with native functional groups. nih.gov

Phosphoramidite Chemistry for Oligonucleotide Synthesis: For applications in genetics and diagnostics, Cy5 phosphoramidites have been developed. lumiprobe.comacs.orgglenresearch.com These reagents allow for the direct, automated incorporation of a Cy5 molecule at a specific position within a DNA or RNA sequence during solid-phase synthesis. acs.orgbiosearchtech.com This method offers precise control over the label's location, which is critical for techniques like Fluorescence Resonance Energy Transfer (FRET) and the creation of qPCR probes. biosearchtech.comnih.govnih.gov

Protein-Tag Specific Labeling: To achieve site-specific labeling of proteins, heterobifunctional Cy5 dyes have been created. nih.govacs.org These probes contain two different reactive groups: one that can be a traditional linker like an NHS ester or a click handle, and another designed to covalently bind to a specific protein tag, such as a HaloTag or SNAP-tag. acs.org This dual functionality enables the creation of precisely defined bioconjugates for advanced imaging and analysis. nih.gov

| Strategy | Cy5 Derivative | Target Moiety | Key Advantage |

|---|---|---|---|

| Amine Labeling | NHS Ester (e.g., this compound) | Primary Amines (-NH₂) | Robust, widely used for proteins/peptides. lumiprobe.com |

| Click Chemistry | Azide or Alkyne | Complementary Alkyne or Azide | Bioorthogonal, high specificity in complex media. interchim.frrsc.org |

| Oligonucleotide Synthesis | Phosphoramidite | 5' or 3' terminus of DNA/RNA | Site-specific incorporation during synthesis. acs.orgbiosearchtech.com |

| Protein Tagging | HaloTag/SNAP-tag Ligand | HaloTag or SNAP-tag Fusion Protein | Site-specific protein labeling. acs.org |

Application of this compound in Advanced Biological Systems and Complex Experimental Models

The utility of robust probes like this compound extends to a wide array of complex biological investigations. By conjugating this amine-reactive dye to specific antibodies, proteins, or other targeting molecules, researchers can visualize and track molecular processes within intricate systems. peg.ink

Applications include:

Immunofluorescence and Cell Tracking: Cy5-labeled antibodies are used to detect specific target proteins in cells and tissues (immunofluorescence) or to label cell surface proteins for tracking cell migration and differentiation. peg.ink

In Vivo Imaging: The far-red emission of Cy5 is well-suited for in vivo imaging in animal models, as light in this region can penetrate tissue more effectively with less scattering and autofluorescence. aatbio.com For example, Cy5-labeled nanoparticles or drugs can be used to study drug delivery and distribution in tumor tissues. peg.ink

Gene Expression Analysis: When conjugated to DNA or RNA probes, this compound enables the detection of specific gene sequences in tissues or cells through techniques like fluorescence in situ hybridization (FISH). peg.ink

Flow Cytometry: Antibodies labeled with Cy5 are widely used in flow cytometry and fluorescence-activated cell sorting (FACS) to identify and quantify specific cell populations based on their surface markers. aatbio.com

The reliability and straightforward conjugation chemistry of this compound make it an enabling tool for these advanced applications, providing the fluorescent signal needed to observe molecular dynamics in the context of whole organisms, tissues, and complex cellular models. peg.inkaatbio.com

Q & A

Q. What ethical guidelines apply when using NHS-Cy5 in human-derived samples?

Q. Table 1: Key Variables in NHS-Cy5 Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.